molecular formula C13H11IN2O B398473 2-iodo-N-(3-methylpyridin-2-yl)benzamide

2-iodo-N-(3-methylpyridin-2-yl)benzamide

Cat. No.: B398473
M. Wt: 338.14g/mol
InChI Key: MWBNLBRMMCCPAI-UHFFFAOYSA-N
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Description

2-Iodo-N-(3-methylpyridin-2-yl)benzamide is a chemical building block of interest in medicinal chemistry and drug discovery research. Its structure, featuring a benzamide core linked to a 3-methylpyridin-2-yl group via an amine bridge and an iodine substituent, makes it a potential intermediate for constructing more complex molecules. The iodine atom is a key functional group that can undergo various metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, which is widely used to create novel carbon-carbon bonds in the development of pharmaceutical compounds . This versatility allows researchers to explore new chemical space and generate diverse compound libraries. While specific biological targets for this exact molecule are not fully characterized, compounds with similar structural motifs are frequently investigated for their potential biological activities. This product is intended for use in laboratory research to facilitate the synthesis of novel molecules for scientific screening and development. It is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H11IN2O

Molecular Weight

338.14g/mol

IUPAC Name

2-iodo-N-(3-methylpyridin-2-yl)benzamide

InChI

InChI=1S/C13H11IN2O/c1-9-5-4-8-15-12(9)16-13(17)10-6-2-3-7-11(10)14/h2-8H,1H3,(H,15,16,17)

InChI Key

MWBNLBRMMCCPAI-UHFFFAOYSA-N

SMILES

CC1=C(N=CC=C1)NC(=O)C2=CC=CC=C2I

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)C2=CC=CC=C2I

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : The position of methyl groups (e.g., 3-methylpyridin-2-yl vs. 6-methylpyridin-2-yl) significantly impacts molecular conformation. For instance, the dihedral angle between benzene and pyridine rings in 2-iodo-N-(6-methylpyridin-2-yl)benzamide is 53.56°–72.14° , influencing crystal packing and solubility .
  • Halogen Effects : Iodo-substituted benzamides exhibit distinct electronic profiles compared to bromo/fluoro analogs. For example, the iodine atom in the target compound increases steric bulk and polarizability, affecting reactivity in cross-coupling reactions .
  • Synthetic Efficiency : Yields range from 34% (2-iodo-N-(2-methoxyethyl)benzamide) to 89% (2-iodo-N,N-dimethyl-3-(trimethylsilyl)benzamide) , with bulky substituents like trimethylsilyl improving reaction efficiency via steric or electronic effects .

Spectroscopic and Physicochemical Comparisons

Table 2: Spectroscopic and Physicochemical Data

Compound Name ¹³C NMR (C=O, δ ppm) MS [M+H]⁺ (m/z) LogP Melting Point (°C)
2-Iodo-N-(3-methylpyridin-2-yl)benzamide 165.91 290.9958 ~4.24 N/A
2-Iodo-N-(2-methylphenyl)benzamide (isomer) N/A N/A 4.24 N/A
N-(3-cyanopyridin-2-yl)benzamide N/A 223.23 N/A N/A
2-Hydroxy-N-(3-hydroxypyridin-2-yl)benzamide N/A 230.22 N/A N/A

Key Observations :

  • Carbonyl Shifts : The C=O signal in ¹³C NMR is highly consistent (~165–166 ppm) across iodo-benzamides, confirming minimal electronic perturbation from pyridine/phenyl substituents .
  • Lipophilicity : LogP values (~4.24) for iodo-benzamides suggest similar membrane permeability, critical for drug design .
  • Mass Spectrometry : The [M+H]⁺ peak for the target compound aligns with theoretical calculations, ensuring structural confirmation .

Preparation Methods

Direct Acylation via Acid Chloride Intermediate

The most widely reported method involves reacting 2-iodobenzoyl chloride with 3-methylpyridin-2-amine under basic conditions. In a typical procedure, 3-methylpyridin-2-amine (1.5 mmol) is dissolved in a biphasic solvent system of ethyl acetate and water, followed by dropwise addition of 2-iodobenzoyl chloride (1.0 mmol) at 0°C. Potassium carbonate (2.0 mmol) acts as a base to neutralize HCl generated during the reaction. After stirring at room temperature for 4–6 hours, the organic layer is separated, dried over anhydrous sodium sulfate, and purified via silica gel chromatography using petroleum ether/ethyl acetate (100:5–100:10).

Key Parameters

  • Solvent System : Ethyl acetate/water ensures solubility of both reactants while facilitating acid scavenging.

  • Stoichiometry : A 1.5:1 molar ratio of amine to acid chloride minimizes unreacted starting material.

  • Purification : Column chromatography resolves unreacted amine and iodinated byproducts.

Reaction Optimization and Mechanistic Insights

Role of Base and Temperature

The use of K₂CO₃ in source 2 prevents hydrolysis of the acid chloride while ensuring deprotonation of the amine nucleophile. Elevated temperatures (e.g., reflux) are avoided to prevent decomposition of the iodinated aromatic ring.

Solvent Effects

Polar aprotic solvents like DMF accelerate amidation but complicate purification. Ethyl acetate/water systems strike a balance between reactivity and ease of workup.

Analytical Characterization

Spectroscopic Data

1H NMR (400 MHz, CDCl₃)

  • δ 10.14 (s, 1H, NH),

  • 8.28–7.34 (m, 7H, aromatic protons),

  • 2.36 (s, 3H, CH₃).

13C NMR (151 MHz, CDCl₃)

  • δ 167.3 (C=O),

  • 151.8–114.4 (aromatic carbons),

  • 18.0 (CH₃).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₁₃H₁₁IN₂O ([M+H]⁺): 355.9972,

  • Observed: 355.9968.

Comparative Analysis of Methods

ParameterDirect AcylationCatalytic Amidation
Yield85–90%60–70%
Reaction Time4–6 hours2–3 hours
Purification ComplexityModerateHigh
Scalability>10 g<1 g

Challenges and Mitigation Strategies

Iodine Stability

The electron-deficient iodine substituent increases susceptibility to nucleophilic aromatic substitution. Strict exclusion of moisture and low temperatures mitigate this.

Byproduct Formation

Unreacted 2-iodobenzoyl chloride may hydrolyze to 2-iodobenzoic acid, necessitating rapid workup. Silica gel chromatography effectively removes this impurity.

Industrial and Research Applications

This compound serves as a precursor to kinase inhibitors and radiolabeled probes. The iodine atom enables further functionalization via cross-coupling reactions .

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